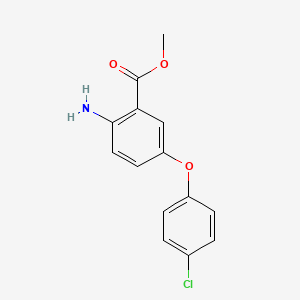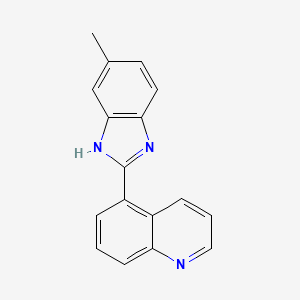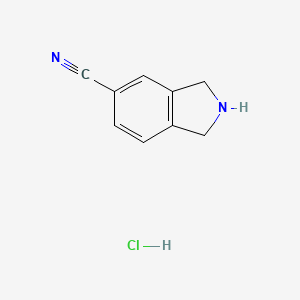
Isoindoline-5-carbonitrile hydrochloride
Übersicht
Beschreibung
Isoindoline-5-carbonitrile hydrochloride is a chemical compound with a molecular formula of C9H9ClN2 . It is used for R&D purposes and not for medicinal or household use .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
The InChI code for Isoindoline-5-carbonitrile hydrochloride is 1S/C9H8N2.ClH/c10-4-7-1-2-8-5-11-6-9 (8)3-7;/h1-3,11H,5-6H2;1H .Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane and various primary amines .Physical And Chemical Properties Analysis
Isoindoline-5-carbonitrile hydrochloride is a solid substance with a molecular weight of 180.64 . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
-
Isoindoline-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 .
-
Isoindoline derivatives, which include Isoindoline-5-carbonitrile hydrochloride, have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
-
Indole derivatives, a group that includes Isoindoline-5-carbonitrile hydrochloride, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
The synthesis of isoindoline-1,3-dione molecules, which may include Isoindoline-5-carbonitrile hydrochloride, has received considerable attention due to their wide range of applications .
-
Antiviral Activity : Indole derivatives, including Isoindoline-5-carbonitrile hydrochloride, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
-
Anti-inflammatory Activity : Indole derivatives have also been found to possess anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.
-
Anticancer Activity : Indole derivatives have been found to possess anticancer activity . This suggests that they could potentially be used in the development of new cancer treatments.
-
Ligand Applications : Isoindoline-based ligands have become the subject of growing interest due to their modular set-up . They have been used in the formation of transition metal complexes .
-
Synthesis of N-Isoindoline-1,3-dione Heterocycles : Isoindoline-5-carbonitrile hydrochloride may potentially be used in the synthesis of N-isoindoline-1,3-dione heterocycles . These aromatic compounds have gained significant attention for their potential use in diverse fields .
-
Antiviral Activity : Indole derivatives, including Isoindoline-5-carbonitrile hydrochloride, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
-
Anti-inflammatory Activity : Indole derivatives have also been found to possess anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.
-
Anticancer Activity : Indole derivatives have been found to possess anticancer activity . This suggests that they could potentially be used in the development of new cancer treatments.
-
Ligand Applications : Isoindoline-based ligands have become the subject of growing interest due to their modular set-up . They have been used in the formation of transition metal complexes .
-
Synthesis of N-Isoindoline-1,3-dione Heterocycles : Isoindoline-5-carbonitrile hydrochloride may potentially be used in the synthesis of N-isoindoline-1,3-dione heterocycles . These aromatic compounds have gained significant attention for their potential use in diverse fields .
Safety And Hazards
This compound is classified as Acute Tox. 3: H301+311+331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGADCVKPVECTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindoline-5-carbonitrile hydrochloride | |
CAS RN |
1159823-51-4 | |
| Record name | 1H-Isoindole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



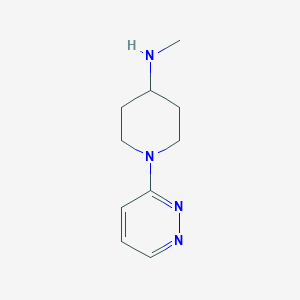
![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)
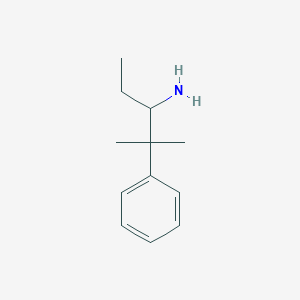
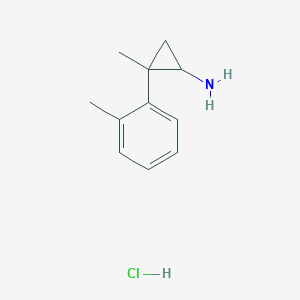
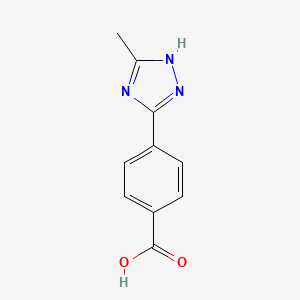
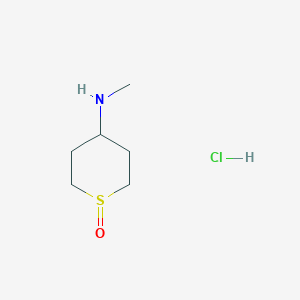
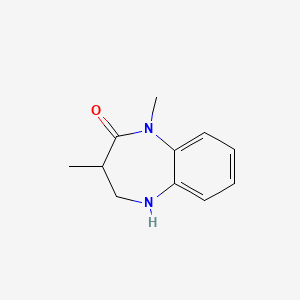
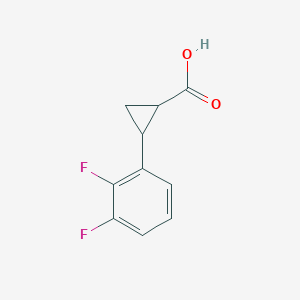

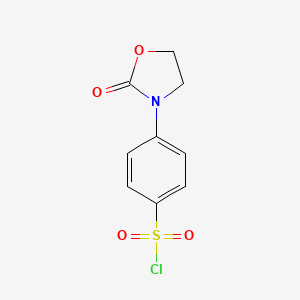
![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)
